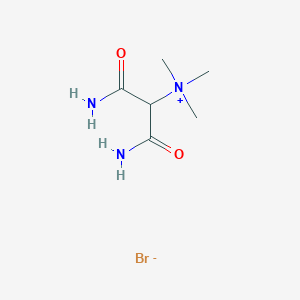
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide involves multiple steps. One common method includes the reaction of N,N,N’-Trimethyl-1,3-propanediamine with appropriate reagents under controlled conditions . The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to remove impurities and obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents under controlled conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Applications De Recherche Scientifique
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’-Trimethyl-1,3-propanediamine: A related compound with similar structural features.
1,3-Diamino-2-hydroxypropane-N,N,N′,N′-tetraacetic acid: Another compound with comparable properties and applications.
Uniqueness
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide stands out due to its unique combination of functional groups and its specific applications in various fields. Its distinct chemical structure allows it to participate in a wide range of reactions and interactions, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
63086-50-0 |
|---|---|
Formule moléculaire |
C6H14BrN3O2 |
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
(1,3-diamino-1,3-dioxopropan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C6H13N3O2.BrH/c1-9(2,3)4(5(7)10)6(8)11;/h4H,1-3H3,(H3-,7,8,10,11);1H |
Clé InChI |
IACGIJIVXCBNIX-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C(C(=O)N)C(=O)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
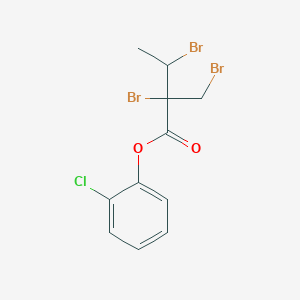
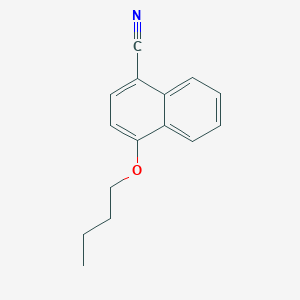
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)

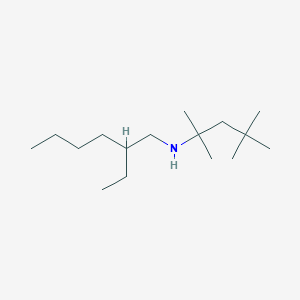

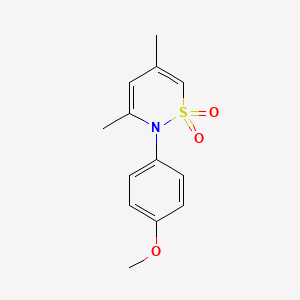
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)


![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)

